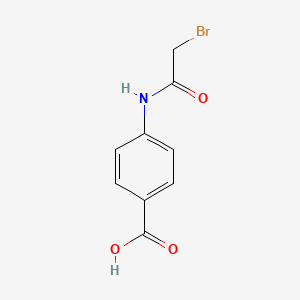

4-((Bromoacetyl)amino)benzoic Acid

Description

4-((Bromoacetyl)amino)benzoic Acid (chemical formula: C₉H₈BrNO₃) is a benzoic acid derivative functionalized with a bromoacetylated amino group at the para position. The bromoacetyl group (–COCH₂Br) is a reactive alkylating agent, making this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioconjugates . Its structure combines the carboxylic acid moiety of benzoic acid with the electrophilic bromine atom, enabling participation in nucleophilic substitution reactions or cross-coupling processes.

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

4-[(2-bromoacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H8BrNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |

InChI Key |

CQPMUWDAWGKWSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-((Bromoacetyl)amino)benzoic Acid with structurally related benzoic acid derivatives:

Functional Group Variations

- Bromoacetyl vs. Chloroacetyl (SS3) : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its leaving-group ability, favoring nucleophilic substitution. This makes the bromoacetyl derivative more reactive in alkylation reactions .

- Sulfonyl vs. Acyl (SS3 vs. SS4): Sulfonyl groups (e.g., in 4-[(4-bromophenyl)sulfonylamino]benzoic acid ) increase acidity and stability, whereas acyl groups (e.g., bromoacetyl) are more electrophilic and prone to hydrolysis.

- Thiazolidinone vs. Azetidinone (SS4 vs. SS3): Thiazolidinones (sulfur-containing) exhibit broader antimicrobial activity compared to azetidinones (nitrogen-containing), likely due to enhanced membrane permeability .

Physicochemical Properties

- Solubility : Bromoacetyl derivatives are more lipophilic (logP ~2.5) than hydroxy- or methoxy-substituted analogues (e.g., 4-hydroxybenzoic acid, logP ~1.5), reducing aqueous solubility but improving membrane permeability.

- Stability: Bromoacetyl groups are less stable under basic conditions compared to sulfonamides (e.g., 4-[(4-bromophenyl)sulfonylamino]benzoic acid ), which resist hydrolysis.

- Melting Points : Brominated compounds (e.g., 4-bromobenzoic acid, m.p. 255°C ) generally have higher melting points than chlorinated analogues due to stronger van der Waals forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.